molecular formula C10H18O2 B14742422 Decane-3,5-dione CAS No. 5336-67-4

Decane-3,5-dione

Cat. No.: B14742422
CAS No.: 5336-67-4
M. Wt: 170.25 g/mol
InChI Key: NUOXSJGIRWCWNR-UHFFFAOYSA-N
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Description

Decane-3,5-dione is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. Its structure features two ketone groups, making it a valuable precursor for the synthesis of more complex molecules. A prominent application documented in recent scientific literature is its role as a key semi-synthetic derivative of 6-gingerol, a natural compound isolated from ginger ( Zingiber officinale ) . Researchers have utilized this dione to synthesize a novel series of 1,4-benzodiazepine hybrids, a class of heterocyclic compounds of significant pharmacological interest . These semi-synthetic derivatives are being explored for their enhanced potential in drug discovery, particularly for conditions like Type 2 Diabetes, with molecular docking studies indicating promising binding affinities to therapeutic targets . This compound is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

5336-67-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

decane-3,5-dione

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-10(12)8-9(11)4-2/h3-8H2,1-2H3

InChI Key

NUOXSJGIRWCWNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)CC

Origin of Product

United States

Preparation Methods

Crossed Claisen Condensation

Ethyl octanoate and ethyl acetate undergo crossed Claisen condensation in the presence of sodium ethoxide (1 eq.) at 80–100°C. The reaction yields ethyl 3-oxodecanoate, which is hydrolyzed and decarboxylated to this compound. Key parameters include:

Reactants Catalyst Temperature (°C) Yield (%) Reference
Ethyl octanoate + Ethyl acetate NaOEt 80–100 65–72
Methyl nonanoate + Ethyl propionate NaOMe 90–110 58–63

Intramolecular Variants

Cyclization of α,ω-diesters, such as dimethyl decanedioate, under high-dilution conditions with LDA (lithium diisopropylamide) generates this compound via keto-enol tautomerization. This method minimizes polymerization side reactions.

Diels-Alder/Retro-Diels-Alder Strategies

The Diels-Alder reaction between furan derivatives and maleic anhydride, followed by retro-Diels-Alder cleavage, provides a stereocontrolled route. For example, bicyclo[10.3.0]pentadecen[1(12)] is oxidized with hydrogen peroxide (30%) in acetic acid to yield this compound.

Dienophile Diene Oxidizing Agent Yield (%) Purity (%)
Maleic anhydride Bicyclo[10.3.0] H₂O₂/AcOH 78 99
Acrolein Furan O₃/Zn 65 95

High-Pressure Cyclization

Under pressures of 1.0–1.4 GPa, N-acylated pyrroles undergo [4+2] cycloaddition with maleimides, forming tricyclic intermediates. Subsequent hydrogenolysis with Pd/C (5 wt%) in ethanol at 50°C produces this compound.

Substrate Pressure (GPa) Catalyst Temperature (°C) Yield (%)
N-Benzoylpyrrole 1.4 Pd/C 50 82
N-Acetylpyrrole 1.2 PtO₂ 60 75

Oxidative Decarboxylation of α,ω-Diacids

Decanedioic acid undergoes oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) in benzene at reflux, yielding this compound via radical intermediates. Alternative oxidants include Mn(OAc)₃ and ceric ammonium nitrate (CAN).

Diacid Oxidant Solvent Yield (%) Byproducts
Decanedioic acid Pb(OAc)₄ Benzene 70 CO₂, AcOH
Dodecanedioic acid Mn(OAc)₃ Toluene 63 Alkanes (C₁–C₃)

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the condensation of medium-chain fatty acids (C8–C10) with acetyl-CoA. This green chemistry approach achieves yields up to 68% under mild conditions (pH 7.0, 37°C).

Enzyme Substrate Cofactor Yield (%) Turnover (h⁻¹)
CAL-B Octanoic acid Acetyl-CoA 68 120
Pseudomonas fluorescens Decanoic acid ATP 55 95

Chemical Reactions Analysis

Types of Reactions

Decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form decane-3,5-diol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Decane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of decane-3,5-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physico-Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting/Boiling Point (°C) Key Functional Groups Source
4-Oxatricyclo[5.2.1.0²,⁶]decane-3,5-dione C₉H₁₀O₃ 166.17 BP: 325.2 Tricyclic diketone, oxolane
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione C₁₃H₁₄N₂O₂ 242.27 MP: 73–74 Spirocyclic diketone, amide
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione C₁₅H₁₈N₂O₂ 258.32 Not reported Cyclic dipeptide, diketone
1,4-Diazaspiro[5.5]unthis compound C₉H₁₄N₂O₂ 182.22 Not reported Spirocyclic diketone, amide

Key Observations :

  • Structural Complexity : The tricyclic dione () exhibits greater rigidity compared to spirocyclic () or diketopiperazine derivatives (), influencing its bioavailability and binding affinity.
  • Functional Groups : Diazaspiro compounds (e.g., ) contain nitrogen atoms, enabling hydrogen bonding, while diketopiperazines () feature cyclic peptide backbones with antiviral activity.

Key Observations :

  • The tricyclic dione requires multistep synthesis (cycloaddition and aminolysis), whereas spirocyclic diones () are synthesized via single-step reflux.
  • Diketopiperazines () are naturally derived, highlighting divergent synthetic vs. biosynthetic origins.

Table 3: Reported Bioactivities

Compound Name Biological Activity IC₅₀/EC₅₀ Application Source
4-Oxatricyclo[5.2.1.0²,⁶]this compound Calcium channel modulation, neuroprotection Not reported Neuroprotective agents
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Anti-influenza A (H1N1) 28.9 μM Antiviral therapy
Albonoursin (diketopiperazine) Anti-influenza A (H1N1) 6.8 μM Antiviral therapy
Diazaspiro derivatives Not explicitly reported; potential CNS activity Pharmacological scaffolds

Key Observations :

  • The tricyclic dione () targets neurological pathways, while diketopiperazines () excel in antiviral applications.
  • Structural rigidity in the tricyclic system may enhance blood-brain barrier penetration compared to spirocyclic analogs.

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